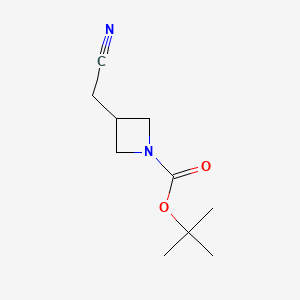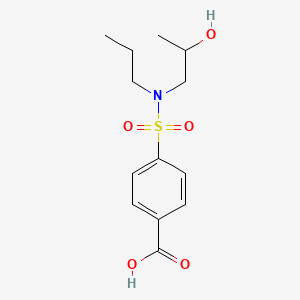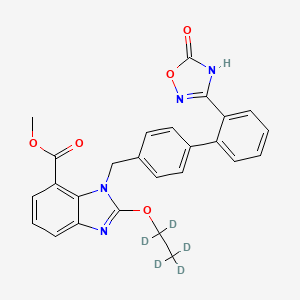
2-(1-Phenylethyl) Nor Reticuline Dibenzyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Phenylethyl) Nor Reticuline Dibenzyl Ether is a complex organic compound with the molecular formula C40H41NO4 . This compound is characterized by its intricate structure, which includes 40 carbon atoms, 41 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylethyl) Nor Reticuline Dibenzyl Ether typically involves multiple steps, including the formation of intermediate compounds. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenylethyl) Nor Reticuline Dibenzyl Ether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds .
Scientific Research Applications
2-(1-Phenylethyl) Nor Reticuline Dibenzyl Ether has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1-Phenylethyl) Nor Reticuline Dibenzyl Ether involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, such as enzyme activity and signal transduction pathways . The exact molecular targets and pathways involved are still under investigation, but they are believed to play a crucial role in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(1-Phenylethyl) Nor Reticuline Dibenzyl Ether include:
Reticuline: A precursor in the biosynthesis of many alkaloids.
Norreticuline: A related compound with similar structural features.
Dibenzyl Ether: A simpler ether compound with two benzyl groups.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
1391052-86-0 |
|---|---|
Molecular Formula |
C40H41NO4 |
Molecular Weight |
599.771 |
IUPAC Name |
(1S)-6-methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-[(1S)-1-phenylethyl]-7-phenylmethoxy-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C40H41NO4/c1-29(33-17-11-6-12-18-33)41-22-21-34-25-38(43-3)40(45-28-31-15-9-5-10-16-31)26-35(34)36(41)23-32-19-20-37(42-2)39(24-32)44-27-30-13-7-4-8-14-30/h4-20,24-26,29,36H,21-23,27-28H2,1-3H3/t29-,36-/m0/s1 |
InChI Key |
XXQBJXJDEBHWJP-IVUOSGLUSA-N |
SMILES |
CC(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CC4=CC(=C(C=C4)OC)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OC |
Synonyms |
(1S)-1,2,3,4-Tetrahydro-1-[(3-benzyloxy-4-methoxyphenyl)methyl]-7-benzyloxy-6-methoxy-2-phenylethyl-isoquinoline; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












